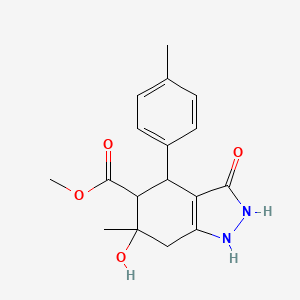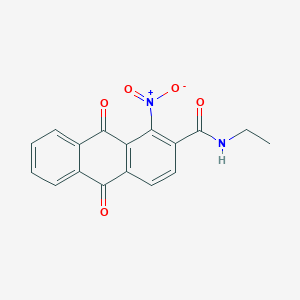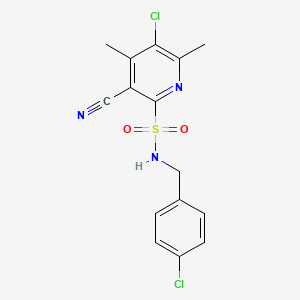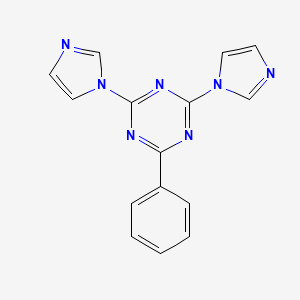![molecular formula C19H21F3N4O2 B11078736 N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B11078736.png)
N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide is a complex organic compound that features both indole and pyrazole moieties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties . The pyrazole ring is also a significant pharmacophore in medicinal chemistry, contributing to the compound’s potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under reflux conditions.
Coupling of Indole and Pyrazole: The final step involves coupling the indole and pyrazole moieties through an acetamide linkage, typically using acylation reactions with reagents like acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the indole and pyrazole rings, respectively.
Reduction: Reduction reactions can target the carbonyl group in the acetamide linkage.
Substitution: Electrophilic substitution reactions are common in the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles like halogens (Cl₂, Br₂) or nitro groups (NO₂) under acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide has various scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antiviral and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide: Lacks the pyrazole moiety, which may reduce its biological activity.
2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide: Lacks the indole moiety, which may limit its therapeutic potential.
Uniqueness
N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide is unique due to the combination of indole and pyrazole moieties, which enhances its biological activity and therapeutic potential compared to compounds containing only one of these moieties .
Properties
Molecular Formula |
C19H21F3N4O2 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetamide |
InChI |
InChI=1S/C19H21F3N4O2/c1-11-8-17(19(20,21)22)25-26(11)10-18(27)23-7-6-14-12(2)24-16-5-4-13(28-3)9-15(14)16/h4-5,8-9,24H,6-7,10H2,1-3H3,(H,23,27) |
InChI Key |
CNFQCVMUQYNKMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(=O)NCCC2=C(NC3=C2C=C(C=C3)OC)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2-hydroxy-3-methoxyphenyl)-1-(1H-indol-3-ylmethyl)-5-(4-methoxyphenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B11078657.png)
![4-fluoro-N-[1-(furan-2-ylmethyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B11078662.png)
![N-(2-cyano-4,5-diethoxyphenyl)-4-methoxy-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide](/img/structure/B11078667.png)


![(2E)-3-benzyl-N-(4-chlorophenyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11078678.png)

![(2E,4Z)-4-bromo-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-phenylpenta-2,4-dienenitrile](/img/structure/B11078690.png)

![2-{4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-[(3-methoxyphenyl)amino]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11078728.png)
![N-(4-methoxyphenyl)-N'-{(4-methoxyphenyl)[bis(4-methylphenyl)]acetyl}benzohydrazide](/img/structure/B11078734.png)
![ethyl 4-[5-(2,4-dimethoxyphenyl)-3-{[4-(ethoxycarbonyl)phenyl]amino}-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B11078749.png)

![N-{1-[(3,4-dimethoxyphenyl)amino]-4-(methylsulfanyl)-1-oxobutan-2-yl}benzamide](/img/structure/B11078763.png)
